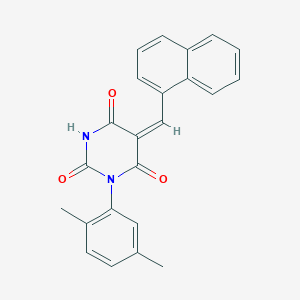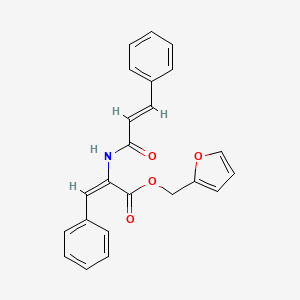![molecular formula C16H20N4O2S B4893380 ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4893380.png)
ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate, commonly known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EIPA is a membrane-permeable inhibitor of the Na+/H+ exchanger, which plays a critical role in regulating intracellular pH and cell volume in various cell types.
科学的研究の応用
EIPA has been used in a wide range of scientific research applications, including studies of cell signaling, ion transport, and membrane trafficking. EIPA has been shown to inhibit the activity of the Na+/H+ exchanger in various cell types, including neurons, cardiac myocytes, and cancer cells. This inhibition can lead to changes in intracellular pH, cell volume, and ion concentrations, which can have significant effects on cellular function and signaling.
作用機序
EIPA works by inhibiting the activity of the Na+/H+ exchanger, which is a membrane protein that plays a critical role in regulating intracellular pH and cell volume. The Na+/H+ exchanger works by exchanging extracellular Na+ ions for intracellular H+ ions, which helps to maintain a stable intracellular pH. EIPA binds to the cytoplasmic domain of the Na+/H+ exchanger and blocks the exchange of ions, leading to changes in intracellular pH and cell volume.
Biochemical and Physiological Effects:
EIPA has been shown to have a wide range of biochemical and physiological effects in various cell types. In neurons, EIPA has been shown to inhibit the activity of voltage-gated sodium channels, leading to changes in action potential firing and synaptic transmission. In cardiac myocytes, EIPA has been shown to inhibit the activity of the Na+/Ca2+ exchanger, leading to changes in intracellular Ca2+ concentrations and contractility. In cancer cells, EIPA has been shown to inhibit cell migration and invasion, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of using EIPA in lab experiments is that it is a specific inhibitor of the Na+/H+ exchanger, which allows researchers to study the effects of inhibiting this protein on cellular function and signaling. However, one limitation of using EIPA is that it can have off-target effects on other membrane proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on EIPA. One area of interest is the development of more specific inhibitors of the Na+/H+ exchanger, which could help to clarify the role of this protein in various cellular processes. Another area of interest is the use of EIPA as a potential therapeutic agent for various diseases, including cancer and cardiovascular disease. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of EIPA in various cell types.
合成法
The synthesis of EIPA involves several steps, starting with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The resulting compound is then reacted with ethyl 4-aminobenzoate to form ethyl 4-(4-chlorobenzoylamino)benzoate. This compound is then reacted with 3-(1H-imidazol-1-yl)propylamine and sodium cyanoborohydride to form EIPA.
特性
IUPAC Name |
ethyl 4-(3-imidazol-1-ylpropylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-22-15(21)13-4-6-14(7-5-13)19-16(23)18-8-3-10-20-11-9-17-12-20/h4-7,9,11-12H,2-3,8,10H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJWAMXRKWZOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4893309.png)


![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893339.png)
![1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol](/img/structure/B4893347.png)

![(3aS*,5S*,9aS*)-5-(4-hydroxy-2-quinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893356.png)
![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)
![2-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4893392.png)
![diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4893421.png)